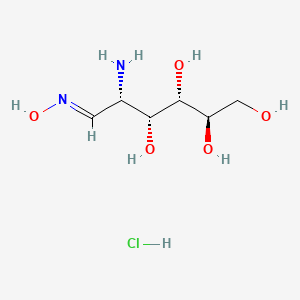
D-Glucosamine-oxime hydrochloride
描述
D-Glucosamine-oxime hydrochloride: is a biochemical reagent with the molecular formula C₆H₁₅ClN₂O₅ and a molecular weight of 230.65 g/mol. It is a derivative of glucosamine, an amino sugar, and is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Starting Material: D-Glucosamine is typically used as the starting material.
Oximation Reaction: D-Glucosamine is reacted with hydroxylamine (NH₂OH) under acidic conditions to form D-Glucosamine-oxime.
Acidification: The resulting oxime is then treated with hydrochloric acid (HCl) to form this compound.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pH, reaction time) are carefully controlled to optimize yield and purity.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucosamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and metal catalysts like palladium on carbon (Pd/C).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Glucosamine-6-phosphate, glucosamine-6-sulfate.
Reduction Products: D-Glucosamine.
Substitution Products: Various glycosylated derivatives.
科学研究应用
Chemistry: D-Glucosamine-oxime hydrochloride is used in the synthesis of complex carbohydrates and glycoconjugates. Biology: It is employed in studies related to glycoprotein and glycolipid metabolism. Medicine: Research has explored its potential in treating conditions such as osteoarthritis and inflammatory diseases. Industry: It is used in the production of pharmaceuticals and dietary supplements.
作用机制
The compound exerts its effects through its interaction with molecular targets involved in glycosylation pathways. It can inhibit enzymes involved in the biosynthesis of glycoproteins and glycolipids, thereby affecting cellular processes such as cell signaling and immune responses.
相似化合物的比较
D-Glucosamine: The parent compound without the oxime group.
N-Acetylglucosamine: Another derivative of glucosamine with an acetyl group.
Glucosamine-6-phosphate: A phosphorylated form of glucosamine.
Uniqueness: D-Glucosamine-oxime hydrochloride is unique in its oxime group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific biochemical assays and synthetic applications.
属性
IUPAC Name |
(2R,3S,4R,5S,6E)-5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H/b8-1+;/t3-,4+,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSKNFHFTDIXRN-XGFKIDBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=NO)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](/C=N/O)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



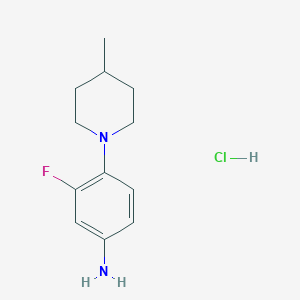

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)


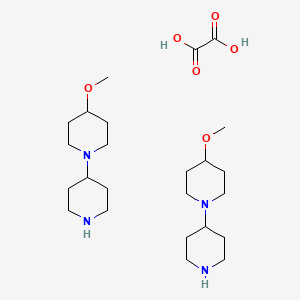
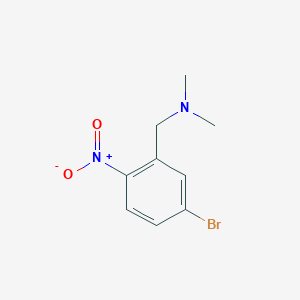
![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)

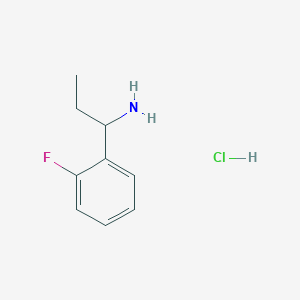

![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)
amine](/img/structure/B1450369.png)
